molecular formula C18H14O10 B120139 7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid CAS No. 105868-34-6

7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid

Cat. No.: B120139
CAS No.: 105868-34-6
M. Wt: 390.3 g/mol
InChI Key: FOPVAOTUKGTURD-UHFFFAOYSA-N
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Description

7,7’-Dimethoxy-[4,4’]bi[benzo[1,3]dioxolyl]-5,5’-dicarboxylic acid is an organic compound with the molecular formula C18H14O10. It is characterized by the presence of two methoxy groups and two carboxylic acid groups attached to a biphenyl structure that includes benzo[1,3]dioxole rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-Dimethoxy-[4,4’]bi[benzo[1,3]dioxolyl]-5,5’-dicarboxylic acid typically involves the following steps:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between appropriate aryl halides and boronic acids.

    Introduction of methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7,7’-Dimethoxy-[4,4’]bi[benzo[1,3]dioxolyl]-5,5’-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alcohols and aldehydes.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

7,7’-Dimethoxy-[4,4’]bi[benzo[1,3]dioxolyl]-5,5’-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7,7’-Dimethoxy-[4,4’]bi[benzo[1,3]dioxolyl]-5,5’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 7,7’-dimethoxy-4,4’-bibenzo[d][1,3]dioxole-5,5’-dicarboxylate: A similar compound with ester groups instead of carboxylic acids.

    Biphenyl-4,4’-dicarboxylic acid: Lacks the methoxy groups and benzo[1,3]dioxole rings.

    2,6-Naphthalenedicarboxylic acid: Contains a naphthalene core instead of a biphenyl structure.

Uniqueness

7,7’-Dimethoxy-[4,4’]bi[benzo[1,3]dioxolyl]-5,5’-dicarboxylic acid is unique due to its combination of methoxy and carboxylic acid groups on a biphenyl structure with benzo[1,3]dioxole rings. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

4-(5-carboxy-7-methoxy-1,3-benzodioxol-4-yl)-7-methoxy-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O10/c1-23-9-3-7(17(19)20)11(15-13(9)25-5-27-15)12-8(18(21)22)4-10(24-2)14-16(12)28-6-26-14/h3-4H,5-6H2,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPVAOTUKGTURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)O)C3=C4C(=C(C=C3C(=O)O)OC)OCO4)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80430947
Record name 7,7'-Dimethoxy-2H,2'H-[4,4'-bi-1,3-benzodioxole]-5,5'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105868-34-6
Record name 7,7'-Dimethoxy-2H,2'H-[4,4'-bi-1,3-benzodioxole]-5,5'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80430947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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